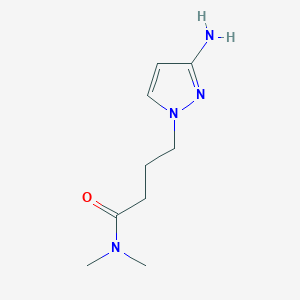

4-(3-amino-1H-pyrazol-1-yl)-N,N-dimethylbutanamide

Description

Properties

IUPAC Name |

4-(3-aminopyrazol-1-yl)-N,N-dimethylbutanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N4O/c1-12(2)9(14)4-3-6-13-7-5-8(10)11-13/h5,7H,3-4,6H2,1-2H3,(H2,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFWCDVKDFGCVGU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)CCCN1C=CC(=N1)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to the Physicochemical Characterization of Novel Aminopyrazole Derivatives: A Case Study Approach

Disclaimer: The target compound, 4-(3-amino-1H-pyrazol-1-yl)-N,N-dimethylbutanamide, is not well-documented in publicly available scientific literature. Therefore, this guide adopts a strategic, experience-based approach. It outlines a comprehensive characterization workflow applicable to this and other novel aminopyrazole derivatives. To provide concrete, illustrative data, 3-amino-1H-pyrazole is used as a representative analogue for the core heterocyclic system. All specific experimental data presented herein pertains to this analogue unless otherwise stated.

Introduction: The Significance of the Aminopyrazole Scaffold

The pyrazole ring system is a cornerstone of medicinal chemistry, renowned for its presence in a multitude of biologically active compounds.[1] Its derivatives have demonstrated a vast spectrum of therapeutic activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2] The introduction of an amino group to this scaffold, creating aminopyrazoles, further enhances its pharmacological potential by providing a key hydrogen bond donor-acceptor-donor system, which can significantly improve binding affinity to biological targets.[3]

The specific molecule of interest, 4-(3-amino-1H-pyrazol-1-yl)-N,N-dimethylbutanamide, combines this privileged aminopyrazole core with an N,N-dimethylbutanamide side chain. This addition is significant from a drug design perspective; the butanamide linker offers conformational flexibility, while the N,N-dimethylamide group can influence solubility, metabolic stability, and cell permeability.

Given the potential of this novel structure, a rigorous and systematic evaluation of its physicochemical properties is paramount. These fundamental characteristics govern a molecule's behavior from synthesis and formulation through to its absorption, distribution, metabolism, and excretion (ADME) profile in a biological system. This guide provides a robust framework for undertaking such a characterization, designed for researchers, scientists, and drug development professionals.

Part 1: Molecular Profile & Structural Elucidation

Before delving into bulk physicochemical properties, it is imperative to unequivocally confirm the chemical identity and structure of the newly synthesized compound. A multi-technique approach is non-negotiable for establishing a self-validating system of proof.

Spectroscopic Characterization

The initial step involves a suite of spectroscopic analyses to confirm the molecular structure.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for mapping the carbon-hydrogen framework. For the target molecule, one would expect to see characteristic signals for the pyrazole ring protons, the aliphatic protons of the butanamide chain, and the N-methyl protons. 2D NMR techniques like COSY and HSQC should be employed to confirm connectivity.[1]

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is critical for confirming the elemental composition. The observed exact mass should be within 5 ppm of the calculated mass for the molecular formula, C9H16N4O.[4]

-

Infrared (IR) Spectroscopy: IR spectroscopy will confirm the presence of key functional groups. Expected peaks would include N-H stretching for the amino group, C=O stretching for the amide, and C-N stretching vibrations.

Chromatographic Purity Assessment

A high degree of purity is essential for accurate downstream analysis. High-Performance Liquid Chromatography (HPLC) is the gold standard for this assessment.

-

Methodology: A reverse-phase HPLC method, typically using a C18 column with a gradient elution of water and acetonitrile (often with 0.1% formic acid or trifluoroacetic acid to improve peak shape), should be developed. Purity is assessed by integrating the area of the main peak relative to the total area of all peaks detected by a UV detector at an appropriate wavelength. The goal is typically >95% purity for initial studies.

Part 2: Core Physicochemical Properties

The following properties are critical quality attributes (CQAs) that dictate the "drug-like" potential of a molecule.[5] The data presented is for the analogue 3-amino-1H-pyrazole where available, and theoretical predictions for the target molecule are noted.

| Property | 3-amino-1H-pyrazole (Analogue) | 4-(3-amino-1H-pyrazol-1-yl)-N,N-dimethylbutanamide (Target - Predicted) | Significance in Drug Development |

| Molecular Formula | C₃H₅N₃ | C₉H₁₆N₄O | Defines molecular weight and elemental composition. |

| Molecular Weight | 83.09 g/mol | 196.25 g/mol | Influences diffusion, bioavailability, and formulation. |

| Melting Point | 34-37 °C[6] | Likely a low-melting solid or oil | Affects solubility, stability, and choice of solid form. |

| Boiling Point | 218 °C at 122 mmHg[6] | >300 °C (estimated) | Relevant for purification and assessing volatility. |

| pKa | ~5.5 (pyrazole N), ~3.5 (amino) (estimated) | ~5.0 (pyrazole N), ~4.0 (amino) | Governs ionization state, which impacts solubility and membrane permeability. |

| LogP (o/w) | -0.36 (predicted)[4] | ~0.5 - 1.5 (estimated) | Measures lipophilicity; critical for predicting absorption and distribution. |

| Aqueous Solubility | Soluble | Moderately to highly soluble (predicted) | Essential for dissolution and bioavailability, especially for oral administration. |

Note: Predicted values for the target molecule are derived from computational models and structural comparisons and must be experimentally verified.

Part 3: Experimental Protocols & Workflows

Authoritative and reproducible protocols are the foundation of trustworthy scientific data.

Workflow for Initial Compound Characterization

The following diagram illustrates a logical workflow for the initial analysis of a newly synthesized batch of the target compound.

Caption: Initial characterization workflow for a novel compound.

Protocol: HPLC Purity Determination

Objective: To determine the purity of a sample of 4-(3-amino-1H-pyrazol-1-yl)-N,N-dimethylbutanamide using reverse-phase HPLC with UV detection.

Materials:

-

HPLC system with UV-Vis detector

-

C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

Sample: ~1 mg/mL solution of the compound in 50:50 Water:Acetonitrile

Procedure:

-

System Setup: Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B at a flow rate of 1.0 mL/min. Set the column temperature to 25 °C.

-

Wavelength Selection: Set the UV detector to a wavelength where the compound has strong absorbance (e.g., 220 nm or 254 nm), determined by a UV scan.

-

Sample Injection: Inject 10 µL of the sample solution.

-

Gradient Elution: Run a linear gradient from 5% B to 95% B over 20 minutes. Hold at 95% B for 5 minutes, then return to initial conditions and re-equilibrate for 5 minutes.

-

Data Analysis: Integrate all peaks in the chromatogram. Calculate the purity by dividing the area of the main peak by the total area of all peaks and multiplying by 100.

Trustworthiness Check: The method is self-validating by demonstrating a sharp, symmetrical main peak and good resolution from any impurity peaks. A blank injection (solvent only) should show no interfering peaks.

Protocol: Aqueous Solubility (Kinetic Shake-Flask Method)

Objective: To determine the kinetic aqueous solubility of the compound in a phosphate-buffered saline (PBS) solution.

Materials:

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

DMSO (Dimethyl sulfoxide)

-

1.5 mL microcentrifuge tubes

-

Thermomixer or shaking incubator

-

Centrifuge

-

HPLC system for quantification

Procedure:

-

Stock Solution: Prepare a high-concentration stock solution of the compound in DMSO (e.g., 20 mM).

-

Sample Preparation: Add a small aliquot of the DMSO stock (e.g., 5 µL) to a microcentrifuge tube containing a known volume of PBS (e.g., 495 µL) to achieve a target concentration well above the expected solubility. The final DMSO concentration should be low (≤1-2%) to minimize co-solvent effects.

-

Equilibration: Incubate the tubes in a thermomixer at 25 °C with vigorous shaking (e.g., 1200 rpm) for 2 hours to allow the system to reach equilibrium.

-

Separation: Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 15 minutes to pellet any undissolved precipitate.

-

Quantification: Carefully remove an aliquot of the clear supernatant and dilute it with mobile phase. Analyze the concentration of the dissolved compound using a pre-validated HPLC method with a calibration curve.

Trustworthiness Check: The presence of a visible pellet after centrifugation confirms that the initial concentration exceeded the solubility limit, a prerequisite for a valid measurement.

Part 4: Stability Assessment

Understanding a compound's stability is crucial for determining its shelf-life and identifying potential degradation pathways.[7][8][9] Stability studies are a regulatory requirement and inform storage conditions.[5][10]

Forced Degradation Studies

Forced degradation, or stress testing, involves exposing the compound to harsh conditions to accelerate its decomposition. This helps identify likely degradation products and develop a "stability-indicating" analytical method—an HPLC method capable of separating the parent drug from its degradants.[7]

Typical Stress Conditions:

-

Acidic: 0.1 M HCl at 60 °C

-

Basic: 0.1 M NaOH at 60 °C

-

Oxidative: 3% H₂O₂ at room temperature

-

Thermal: 80 °C (solid-state and in solution)

-

Photolytic: Exposure to UV/Vis light (ICH Q1B guidelines)

Stability Assessment Workflow

Caption: Workflow for forced degradation and stability analysis.

Conclusion and Forward Look

This guide provides a foundational framework for the comprehensive physicochemical characterization of 4-(3-amino-1H-pyrazol-1-yl)-N,N-dimethylbutanamide, a novel compound with significant therapeutic potential. By following a logical progression from structural verification to property determination and stability assessment, researchers can build a robust data package. This information is not merely academic; it is the essential bedrock upon which all further drug development activities—including formulation, pharmacology, and toxicology—are built. The application of these rigorous, self-validating methodologies ensures data integrity and accelerates the journey from a promising molecule to a potential therapeutic agent.

References

- How to Conduct Stability Studies for Small Molecule Drugs. (n.d.). Vertex AI Search.

- Challener, C. A. (2019, October 2). Stability Testing for Small-Molecule Clinical Trial Materials.Pharmaceutical Technology.

- Hassan, A. E. A. (2014). Synthesis, Characterization, and Cytotoxicity of Some New 5-Aminopyrazole and Pyrazolo[1,5-a]pyrimidine Derivatives.Molecules, 19(10), 17034-17047.

- Dong, M. W., & Huynh-Ba, K. (2020, June 1). Stability Studies and Testing of Pharmaceuticals - An Overview.LCGC International.

- Al-wsRah, M. H., et al. (2026, January 27). Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents.MDPI.

- Stability studies of small molecules and proteins. (n.d.). GlycoMScan.

- Regulatory Knowledge Guide for Small Molecules. (n.d.). NIH's Seed.

- 3-Amino-1H-pyrazole-4-carboxamide. (2025, August 25). Chemsrc.

- 3-amino-1H-pyrazole-4-carboxylic acid. (n.d.). PubChem.

- Synthesis, Characterization, and Cytotoxicity of Some New 5-Aminopyrazole and Pyrazolo[1,5-a]Pyrimidine Derivatives. (2014, October 24). ResearchGate.

- 3-amino-1H-pyrazole. (n.d.). Stenutz.

- Recent developments in aminopyrazole chemistry. (2025, August 9). ResearchGate.

- 3-Aminopyrazole 98 1820-80-0. (n.d.). MilliporeSigma.

- 3-Aminopyrazole | 1820-80-0. (n.d.). ChemicalBook.

- Paterson, I., et al. (2021). Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3.Journal of Medicinal Chemistry, 64(10), 6817-6838.

Sources

- 1. Synthesis, Characterization, and Cytotoxicity of Some New 5-Aminopyrazole and Pyrazolo[1,5-a]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. 3-Amino-1H-pyrazole-4-carboxamide | CAS#:5334-31-6 | Chemsrc [chemsrc.com]

- 5. chromatographyonline.com [chromatographyonline.com]

- 6. 3-Aminopyrazole | 1820-80-0 [chemicalbook.com]

- 7. How to Conduct Stability Studies for Small Molecule Drugs – StabilityStudies.in [stabilitystudies.in]

- 8. pharmtech.com [pharmtech.com]

- 9. glycomscan.com [glycomscan.com]

- 10. seed.nih.gov [seed.nih.gov]

Methodological & Application

formulation of 4-(3-amino-1H-pyrazol-1-yl)-N,N-dimethylbutanamide for animal studies

An Application Note for Drug Development Professionals

Topic: Formulation of 4-(3-amino-1H-pyrazol-1-yl)-N,N-dimethylbutanamide for Preclinical Animal Studies

Introduction: The Critical Role of Formulation in Preclinical Success

4-(3-amino-1H-pyrazol-1-yl)-N,N-dimethylbutanamide is a novel small molecule featuring a substituted pyrazole core. Pyrazole derivatives are a class of heterocyclic compounds recognized for their wide range of pharmacological activities, making them promising candidates in drug discovery pipelines.[1][2][3] The successful preclinical evaluation of any new chemical entity (NCE), including this compound, is fundamentally dependent on developing a formulation that ensures consistent and adequate drug exposure in animal models.[4][5] Suboptimal formulations can lead to misleading pharmacokinetic (PK) and pharmacodynamic (PD) data, potentially causing promising candidates to be unjustly discarded.[4]

This guide provides a comprehensive framework for the rational development of simple and effective formulations of 4-(3-amino-1H-pyrazol-1-yl)-N,N-dimethylbutanamide suitable for early-stage in vivo studies in rodents. We will address strategies for both oral (PO) and intravenous (IV) administration, focusing on practical, scientifically-grounded protocols that can be readily implemented in a discovery research setting.

Physicochemical Profile & Strategic Implications

A thorough understanding of the compound's physicochemical properties is the cornerstone of any formulation strategy.[6][7] While extensive experimental data for this specific NCE is not publicly available, we can infer a strategic approach based on its key structural features.

-

Amino-pyrazole Moiety : The primary amino group on the pyrazole ring is predicted to be basic. This implies that the compound's aqueous solubility will be highly pH-dependent. At lower (acidic) pH, this amine will be protonated, increasing its interaction with water and enhancing solubility.

-

Amide Bond : The N,N-dimethylbutanamide side chain contains a tertiary amide. Amide bonds are generally stable towards hydrolysis under neutral physiological conditions but can be susceptible to degradation in strongly acidic or basic solutions over time.[8][9] This suggests that freshly prepared formulations are preferable.[10]

-

Overall Structure : The molecule possesses both hydrogen bond donors (the -NH2 group) and acceptors (the pyrazole nitrogens, amide oxygen), which can aid solubility.[8] However, the carbon backbone contributes to its lipophilicity. This profile suggests the compound may exhibit poor aqueous solubility at neutral pH, a common challenge for over 90% of new drug candidates.[5]

This preliminary analysis leads to the core formulation challenge: overcoming potentially low aqueous solubility to achieve the desired concentration for dosing.

| Property | Predicted Characteristic | Formulation Implication |

| BCS Class (Predicted) | Likely Class II or IV | Poor solubility is the primary hurdle to address.[6] |

| Aqueous Solubility | Low at neutral pH, higher at acidic pH | pH adjustment is a primary strategy for solubilization. |

| pKa (Predicted) | Basic (due to amino group) | Enables pH-dependent solubility enhancement. |

| Chemical Stability | Amide bond susceptible to hydrolysis | Formulations should be prepared fresh daily to minimize risk of degradation.[10] |

Formulation Development Workflow

A systematic approach is crucial for efficiently developing a suitable formulation. The workflow below outlines the decision-making process, starting from initial solubility screening to the selection of a final vehicle for either oral or intravenous administration.

Caption: Formulation development decision workflow.

Experimental Protocols

Safety Precaution: Always handle the active pharmaceutical ingredient (API) and all chemicals in a well-ventilated area or fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Protocol 1: Aqueous Solubility Assessment

Rationale: This initial screen is critical to determine if a simple aqueous-based formulation is feasible and to guide the selection of more complex vehicles if needed.

Materials:

-

4-(3-amino-1H-pyrazol-1-yl)-N,N-dimethylbutanamide (API)

-

Deionized water

-

Phosphate-buffered saline (PBS), pH 7.4

-

Citrate buffer, pH 4.0

-

1N Hydrochloric Acid (HCl) and 1N Sodium Hydroxide (NaOH)

-

Vortex mixer

-

Centrifuge

Procedure:

-

Weigh approximately 2-5 mg of the API into several separate glass vials.

-

To each vial, add a small, precise volume (e.g., 200 µL) of a different aqueous medium (e.g., Water, PBS pH 7.4, Citrate Buffer pH 4.0).

-

Vortex vigorously for 2-5 minutes.

-

Visually inspect for dissolution. If fully dissolved, the solubility is greater than the current concentration (e.g., >10-25 mg/mL).

-

If not fully dissolved, continue adding the vehicle in known increments (e.g., 200 µL at a time), vortexing after each addition, until the solid is fully dissolved or a maximum practical volume is reached.

-

Calculate the approximate solubility in mg/mL for each medium.

-

For any medium where the compound did not dissolve, centrifuge the sample and measure the pH of the supernatant to observe any self-buffering effects.

Protocol 2: Preparation of an Intravenous (IV) Solution

Rationale: IV formulations must be sterile, clear solutions to prevent capillary blockade.[6] Due to the likely poor aqueous solubility of the API, a co-solvent system is the preferred approach to ensure complete dissolution.[6][11] A common, well-tolerated system is presented below.

Materials:

-

API

-

Dimethyl sulfoxide (DMSO), USP grade

-

Polyethylene glycol 400 (PEG 400), NF grade

-

Sterile Saline (0.9% NaCl) or 5% Dextrose in Water (D5W)

-

Sterile glass vials

-

Sterile syringe filters (0.22 µm)

Example Formulation (1 mg/mL in 10% DMSO / 40% PEG 400 / 50% Saline):

-

Calculate Required Quantities: For a final volume of 10 mL, you will need:

-

API: 10 mg

-

DMSO: 1.0 mL

-

PEG 400: 4.0 mL

-

Saline: 5.0 mL

-

-

Dissolution: In a sterile vial, weigh the 10 mg of API.

-

Add 1.0 mL of DMSO. Vortex or sonicate gently until the API is completely dissolved. This step is crucial; ensure a clear solution is formed before proceeding.

-

Add Co-solvent: Add 4.0 mL of PEG 400 to the DMSO solution. Mix thoroughly. The solution should remain clear.

-

Aqueous Phase Addition: Slowly add the 5.0 mL of saline to the organic phase while vortexing. Adding the aqueous component last and slowly is critical to prevent precipitation of the drug.

-

Final Quality Control:

-

Visually inspect the final solution against a light and dark background. It must be free of any particulates or cloudiness.

-

If intended for terminal studies, sterile filter the final solution through a 0.22 µm syringe filter into a sterile container.

-

Caption: Workflow for preparing a co-solvent based formulation.

Protocol 3: Preparation of an Oral (PO) Suspension

Rationale: If the required oral dose cannot be achieved in a solution, a uniform suspension is the next best alternative.[6] This requires a suspending agent to increase viscosity and a wetting agent to ensure particles are properly dispersed.

Materials:

-

API, micronized if possible (smaller particle size aids in dissolution and uniformity)

-

Carboxymethylcellulose sodium (CMC-Na), low viscosity

-

Tween® 80 (Polysorbate 80)

-

Purified Water

-

Mortar and pestle

-

Stir plate and magnetic stir bar

Example Formulation (10 mg/mL in 0.5% CMC / 0.1% Tween 80):

-

Prepare the Vehicle: For a final volume of 10 mL:

-

Add ~9 mL of purified water to a beaker with a stir bar.

-

Slowly sprinkle 50 mg of CMC-Na onto the vortex of the stirring water to prevent clumping. Stir until fully hydrated and dissolved (this may take 30-60 minutes).

-

Add 10 µL of Tween 80 to the CMC solution and mix well.

-

-

Weigh API: Weigh 100 mg of the API.

-

Create a Paste: In a mortar, add the 100 mg of API. Add a small amount (~0.5 mL) of the prepared vehicle and triturate with the pestle to form a smooth, uniform paste. This "wetting" step is critical to prevent particle aggregation.[12]

-

Dilution: Gradually add the remaining vehicle to the mortar in small portions, mixing well after each addition.

-

Final Formulation: Transfer the contents to a graduated cylinder or beaker. Rinse the mortar with a small amount of vehicle to ensure a complete transfer of the drug. Adjust the final volume to 10 mL with the vehicle.

-

Homogenize: Stir the final suspension with a magnetic stir bar for at least 30 minutes before dosing.

-

Dosing: Always stir the suspension immediately before drawing each dose to ensure uniformity.

Troubleshooting and Best Practices

-

Precipitation in Co-solvent Solutions: If the drug precipitates upon adding the aqueous phase, consider increasing the proportion of organic solvents (e.g., 20% DMSO / 50% PEG 400 / 30% Saline) or decreasing the final drug concentration.

-

Poor Suspension Uniformity: If particles in the suspension settle too quickly, consider using a higher viscosity grade of CMC or a different suspending agent (e.g., methylcellulose). Ensure the initial wetting step is performed correctly.

-

Route-Specific Considerations: An IV formulation must be a perfect solution. An oral formulation can be a solution or a suspension.[10][13] Never administer a suspension intravenously.

-

Stability: As a best practice for discovery compounds, always prepare formulations fresh on the day of the study and store them protected from light until use.[10]

References

-

Verma, R. K., & Kaushik, D. (2020). Preclinical Formulations: Insight, Strategies, and Practical Considerations. AAPS PharmSciTech, 21(4), 119. Available from: [Link]

-

Gattefossé. (2020). Excipients for Solubility and Bioavailability Enhancement. Available from: [Link]

-

Gopinathan, S., Nouraldeen, A., & Wilson, A. G. E. (2013). Development and application of a high-throughput formulation screening strategy for oral administration in drug discovery. Pharmaceutical Development and Technology, 18(1), 231-237. Available from: [Link]

-

Al-Ghananeem, A. M., & Malkawi, A. H. (2024). Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics. Molecules, 29(3), 668. Available from: [Link]

-

Drug Development & Delivery. (2015). SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs. Available from: [Link]

-

Strickley, R. G. (2004). Solubilizing Excipients in Oral and Injectable Formulations. Pharmaceutical Research, 21(2), 201-230. Available from: [Link]

-

Gattefossé. (n.d.). Excipients for solubility and bioavailability enhancement. Available from: [Link]

-

Al-Ghananeem, A. M., & Malkawi, A. H. (2024). Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics. ResearchGate. Available from: [Link]

-

Mude, G., et al. (2023). Resolving Solubility Problems and Providing an Overview of Excipients to Boost Oral Drug Bioavailability. Asian Journal of Pharmaceutics, 17(4). Available from: [Link]

-

Admescope. (2019). Preclinical formulations for pharmacokinetic studies. Available from: [Link]

-

Sravani, G., et al. (2023). Preclinical Drug Development Process: Formulation and Development Aspects. Journal of Drug Delivery and Therapeutics, 13(4), 134-142. Available from: [Link]

-

Altasciences. (n.d.). CONSIDERATIONS TO ACHIEVE OPTIMAL PRECLINICAL FORMULATION AND DRUG PRODUCT MANUFACTURE. Available from: [Link]

-

Al-Ostoot, F. H., et al. (2023). Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. Results in Chemistry, 5, 100832. Available from: [Link]

-

Kumar, G. P., & Nirmala, G. (2012). Synthesis and Evaluation of Some Novel Pyrazole Derivatives for Anti-Inflammatory and Antimicrobial Activity. International Journal of Pharmaceutical Sciences and Drug Research, 4(2), 142-147. Available from: [Link]

-

Wikipedia. (n.d.). Amide. Available from: [Link]

-

National Center for Biotechnology Information. (n.d.). 4-amino-1,3-dimethyl-1H-pyrazole-5-carboxamide. PubChem Compound Database. Available from: [Link]

-

Gomaa, A. M., & Ali, M. M. (2020). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Mini-Reviews in Medicinal Chemistry, 20(1), 4-23. Available from: [Link]

-

Akter, T., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6496. Available from: [Link]

-

Zhang, Y., et al. (2022). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. International Journal of Molecular Sciences, 23(23), 14834. Available from: [Link]

-

National Center for Biotechnology Information. (n.d.). 4-amino-1-methyl-1H-pyrazole-3-carboxamide. PubChem Compound Database. Available from: [Link]

-

LibreTexts Chemistry. (2022). Chemistry of Amides. Available from: [Link]

-

National Center for Biotechnology Information. (2022). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. International Journal of Molecular Sciences, 23(23), 14834. Available from: [Link]

-

Purdue University. (n.d.). Principles of Drug Action 1, Spring 2005, Amides. Available from: [Link]

Sources

- 1. chemrevlett.com [chemrevlett.com]

- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. tandfonline.com [tandfonline.com]

- 5. altasciences.com [altasciences.com]

- 6. Preclinical Formulations: Insight, Strategies, and Practical Considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ijmps.org [ijmps.org]

- 8. Amide - Wikipedia [en.wikipedia.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. admescope.com [admescope.com]

- 11. kinampark.com [kinampark.com]

- 12. jpsbr.org [jpsbr.org]

- 13. mdpi.com [mdpi.com]

Troubleshooting & Optimization

stability of 4-(3-amino-1H-pyrazol-1-yl)-N,N-dimethylbutanamide in solution

Executive Summary: Chemical Profile

This guide addresses the stability and handling of 4-(3-amino-1H-pyrazol-1-yl)-N,N-dimethylbutanamide . This compound is a bifunctional building block often used in the synthesis of kinase inhibitors (e.g., CDK/PCTAIRE families) and PROTAC linkers.

Its structure contains two distinct stability zones:

-

The 3-Aminopyrazole Head: A nucleophilic, electron-rich heteroaromatic ring susceptible to oxidative stress and pH-dependent solubility changes.

-

The N,N-Dimethylbutanamide Tail: A relatively robust amide linker that provides solubility but is susceptible to hydrolysis under extreme pH conditions.

Key Stability Risk: Oxidative dimerization of the primary amine (color change to yellow/brown) and pH-induced precipitation in aqueous buffers.

Solubility & Solvent Compatibility[1][2][3]

The most frequent support tickets regarding this compound involve "precipitation upon dilution." Understanding the solubility profile is critical.[1]

| Solvent | Solubility Rating | Suitability | Technical Notes |

| DMSO | Excellent (>50 mM) | Primary Stock | The polar aprotic nature stabilizes the amide and pyrazole. Recommended for long-term storage at -20°C. |

| Water | Moderate to Low | Assay Buffer | Solubility is highly pH-dependent. Neutral pH may lead to aggregation due to the lipophilic butyl linker. |

| Ethanol | Good | Secondary | Suitable for transfers but evaporates too quickly for open-plate assays; hygroscopic nature introduces water. |

| Acidic Buffer | Good | HPLC Mobile Phase | Protonation of the amino group (pKa ~4.0–4.5) enhances aqueous solubility. |

Critical Protocol: Aqueous Dilution

Do not dilute directly from 100% DMSO stock into static water. This often causes "crashing out" (precipitation) due to the rapid change in polarity.

-

Correct Method: Step-wise serial dilution or rapid vortexing during addition.

-

Buffer Choice: Maintain pH < 7.5 if possible. At pH > 8, the amine is deprotonated, reducing solubility and increasing oxidation risk.

Stability Mechanisms & Degradation Pathways

A. Oxidative Instability (The "Yellowing" Effect)

The 3-amino group on the pyrazole ring is electron-rich. Upon exposure to air (oxygen) and light, it undergoes oxidative coupling to form azo-dimers (N=N linkages).

-

Symptom: Clear solutions turn pale yellow → amber → brown over time.

-

Trigger: High pH, light exposure, and presence of transition metal ions in low-quality buffers.

B. Hydrolytic Stability

The N,N-dimethylamide moiety is sterically more stable than primary amides but less stable than cyclic amides (lactams).

-

Acidic Conditions: Stable at pH 2–6 (standard HPLC conditions).

-

Basic Conditions: Slow hydrolysis occurs at pH > 10, releasing dimethylamine and the corresponding carboxylic acid derivative.

C. Visualizing Degradation Pathways

The following diagram illustrates the primary degradation risks you must control.

Caption: Figure 1. Degradation pathways. Red path indicates the most common failure mode (oxidation) under ambient conditions.

Troubleshooting Guide (FAQ)

Q1: My stock solution in DMSO turned yellow after 2 weeks at room temperature. Is it still usable?

-

Diagnosis: This indicates early-stage oxidative coupling of the aminopyrazole.

-

Impact: While the purity might still be >95%, the oxidation products (azo compounds) can be pan-assay interference compounds (PAINS) , potentially showing false positives in biochemical assays.

-

Action: Run an LC-MS. If the main peak is intact, you may use it for rough range-finding, but discard for K_d determination or cell-based assays.

Q2: I see a new peak at [M+16] in my LC-MS spectrum.

-

Diagnosis: This is likely N-oxidation of the pyrazole nitrogen or the primary amine.

-

Cause: Old DMSO stocks often accumulate peroxides.

-

Prevention: Use "anhydrous, septum-sealed" DMSO ampoules for stock preparation. Avoid bulk DMSO bottles that have been opened repeatedly.

Q3: The compound precipitated when I added it to my cell culture media (DMEM).

-

Diagnosis: "Solvent Shock." The sudden transition from DMSO to aqueous media caused local supersaturation.

-

Solution: Prepare an intermediate dilution (e.g., 10x in media) before adding to the cells, or ensure the final DMSO concentration is <0.5% and added while vortexing.

Standard Operating Procedures (SOPs)

Protocol A: Preparation of Stable Stock Solution (10 mM)

-

Weighing: Weigh the solid quickly. The powder can be hygroscopic; minimize air exposure.

-

Solvent: Use High-Grade DMSO (stored over molecular sieves).

-

Dissolution: Vortex for 30 seconds. If particles persist, sonicate for 60 seconds at ambient temperature (avoid heat).

-

Storage: Aliquot into amber glass vials or dark polypropylene tubes.

-

Short-term (1 week): 4°C.

-

Long-term (6 months): -20°C or -80°C.

-

CRITICAL: Do not subject to more than 3 freeze-thaw cycles.

-

Protocol B: QC Check via HPLC

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax or Waters XBridge).

-

Mobile Phase A: Water + 0.1% Formic Acid (Maintains pH ~2.7, stabilizing the amine).

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Detection: UV at 254 nm (aromatic ring) and 220 nm (amide bond).

-

Pass Criteria: Purity > 95%.

References

-

Elnagdi, M. H., et al. (1983). Chemistry of 3-aminopyrazoles: Synthesis and reactivity. Heterocycles.[2][3] (Grounding: General reactivity of the aminopyrazole moiety).

-

Ansari, A., et al. (2017). Recent developments in aminopyrazole chemistry.[2][3][4] Arkivoc.[4] (Grounding: Oxidation risks and substitution patterns).

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 12973, N,N-Dimethylbutanamide. (Grounding: Stability data for the amide linker fragment).

-

Balakin, K. V., et al. (2006). Comprehensive analysis of DMSO solubility of fragment-like molecules. Journal of Biomolecular Screening. (Grounding: DMSO solubility protocols for amide/amine fragments).

Sources

optimizing Knorr pyrazole synthesis conditions for higher yield

Technical Support Center: Optimizing Knorr Pyrazole Synthesis

From the Desk of the Senior Application Scientist

Welcome to the technical support center for the Knorr pyrazole synthesis. First reported by Ludwig Knorr in 1883, this reaction remains a cornerstone of heterocyclic chemistry, involving the condensation of a hydrazine with a 1,3-dicarbonyl compound.[1][2] Its versatility is fundamental to the development of numerous pharmaceuticals and other functional materials.[1][3][4] This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of this synthesis, troubleshoot common issues, and ultimately optimize reaction conditions for higher yields and purity.

Here, we move beyond simple protocols to explore the causality behind experimental choices. Our goal is to provide a self-validating system of knowledge, grounded in authoritative sources, to empower you in your laboratory work.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific challenges you may encounter during the Knorr pyrazole synthesis in a direct question-and-answer format.

Question 1: My reaction is resulting in a very low yield or is not proceeding to completion. What are the likely causes and how can I fix this?

Answer: Low or no yield is the most frequent issue and can be traced back to several factors. Let's break down the diagnostics.

-

Sub-Optimal Reaction Conditions: The classic Knorr synthesis often requires heat to drive the cyclization and dehydration steps.[5][6]

-

Causality: The initial formation of the hydrazone intermediate may occur at room temperature, but the subsequent intramolecular nucleophilic attack and elimination of water to form the stable aromatic pyrazole ring often has a significant activation energy barrier.

-

Solution: Systematically screen reaction temperatures. Start with a moderate temperature (e.g., 80-100 °C in a solvent like ethanol or acetic acid) and monitor the reaction's progress via Thin Layer Chromatography (TLC).[5] If the reaction is sluggish, incrementally increase the temperature. Be aware that excessively high temperatures can lead to degradation.[6] Microwave-assisted synthesis can also be an excellent option to reduce reaction times and improve yields, often under solvent-free conditions.[7]

-

-

Incorrect Catalyst or pH: The Knorr synthesis is typically acid-catalyzed.[8][9] The pH of the reaction medium has a marked effect on the rate of both hydrazone formation and the final cyclization.[10]

-

Causality: Acid protonates a carbonyl oxygen, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the hydrazine.[10] Without a catalyst, the reaction can be exceedingly slow.

-

Solution: Ensure an acid catalyst is present. Glacial acetic acid is a common and effective choice as it can also serve as the solvent.[5] If using an inert solvent like ethanol, add a catalytic amount of a strong acid (e.g., a few drops of concentrated H₂SO₄) or a weaker acid like acetic acid.[5] For sensitive substrates, milder Lewis acids can be explored.[11]

-

-

Purity of Starting Materials: Impurities in your hydrazine or 1,3-dicarbonyl compound can inhibit the reaction or lead to unwanted side products.[11][12]

-

Solution: Use reagents of the highest possible purity. If the purity is questionable, consider purifying them before use (e.g., distillation for liquids, recrystallization for solids). Always ensure your starting materials are what you think they are via appropriate analytical methods (e.g., NMR).

-

Question 2: I am using an unsymmetrical 1,3-dicarbonyl compound and obtaining a mixture of two isomeric pyrazoles. How can I control the regioselectivity?

Answer: The formation of regioisomers is a classic challenge in Knorr synthesis when using unsymmetrical dicarbonyls (e.g., a β-ketoester).[13][14] The outcome depends on which of the two carbonyl carbons is attacked first by the more nucleophilic nitrogen of the hydrazine.

-

Causality: Regioselectivity is governed by the relative electrophilicity of the two carbonyl carbons and the steric hindrance around them.[13] For example, in a β-ketoester like ethyl acetoacetate, the ketone carbonyl is generally more reactive (more electrophilic) towards nucleophiles than the ester carbonyl.[5][13]

-

Controlling the Reaction:

-

Exploit Electronic Differences: In the case of a β-ketoester reacting with a hydrazine, the initial condensation typically occurs at the more electrophilic ketone position to form a hydrazone. The subsequent intramolecular cyclization involves the second nitrogen of the hydrazine attacking the ester carbonyl.[5] This inherent reactivity difference is the primary tool for controlling regioselectivity.

-

Temperature and Solvent Effects: While less predictable, reaction conditions can sometimes influence the isomer ratio.[11] Running the reaction at a lower temperature may favor the thermodynamically controlled product, while higher temperatures might favor the kinetically controlled one. Screening different solvents can also alter the reactivity of the species in solution.

-

Purification: If a mixture is unavoidable, the isomers must be separated after the reaction, typically using column chromatography or fractional crystallization.

-

-

Question 3: My reaction mixture turned into a dark, intractable tar. What went wrong?

Answer: Tar formation is a strong indicator of product or starting material decomposition, often caused by reaction conditions that are too harsh.[6]

-

Causality: High temperatures or the use of strong, concentrated acids can cause polymerization or degradation, especially if the starting materials or the resulting pyrazole are sensitive.

-

Solution:

-

Lower the Reaction Temperature: Attempt the reaction at a lower temperature for a longer duration.[6]

-

Use a Milder Catalyst: If you are using a strong mineral acid (like H₂SO₄), switch to a weaker organic acid like acetic acid.[6]

-

Monitor Reaction Time: Use TLC to determine when the reaction is complete.[5] Avoid heating the mixture for an extended period after the starting materials have been consumed, as this increases the likelihood of degradation.

-

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of the Knorr pyrazole synthesis?

The mechanism proceeds in two main stages. First, one of the nitrogen atoms of the hydrazine derivative performs a nucleophilic attack on one of the carbonyl carbons of the 1,3-dicarbonyl compound. This is followed by the elimination of a water molecule to form a hydrazone intermediate. The second stage involves an intramolecular nucleophilic attack by the second nitrogen atom onto the remaining carbonyl carbon, which, after another dehydration step, results in the formation of the stable aromatic pyrazole ring.[8][9][13]

Q2: How do I choose the appropriate solvent and catalyst?

The choice depends on the specific substrates and desired reaction conditions. The table below summarizes common choices.

| Category | Reagent | Role & Rationale | Typical Use Case |

| Solvent/Catalyst | Glacial Acetic Acid | Acts as both a solvent and an acid catalyst. Its polar nature helps solubilize reagents, and it effectively protonates the carbonyls. | A robust, common choice for many Knorr syntheses.[5] |

| Solvent | Ethanol / Propanol | Polar protic solvents that are good at dissolving the reactants. Generally require a separate acid catalyst. | When a less acidic environment than pure acetic acid is desired.[5][14] |

| Catalyst | Sulfuric Acid (H₂SO₄) | A strong acid catalyst used in small, catalytic amounts. | For less reactive substrates that require stronger activation. Use with caution to avoid degradation.[10] |

| Conditions | Microwave Irradiation | Can dramatically reduce reaction times and often allows for solvent-free conditions. | For high-throughput synthesis or when conventional heating is too slow.[7] |

Q3: How can I effectively monitor the reaction's progress?

Thin Layer Chromatography (TLC) is the most common and effective method.[5][15] Spot the reaction mixture alongside your starting materials on a TLC plate. A new spot corresponding to the pyrazole product should appear as the starting material spots diminish. The disappearance of the limiting reagent typically signals the reaction's completion. Choosing an appropriate solvent system (e.g., ethyl acetate/hexanes) is key to achieving good separation on the plate.[5]

Experimental Protocols & Data

Protocol: Synthesis of 1-Phenyl-3-methyl-5-pyrazolone

This protocol is adapted from established procedures for the classic Knorr synthesis.[1][14]

Materials:

-

Phenylhydrazine (1.25 mL, 12.5 mmol)

-

Ethyl acetoacetate (1.625 mL, 12.5 mmol)

-

Ethanol (optional, as solvent)

-

Diethyl ether (for precipitation)

Procedure:

-

Reaction Setup: In a round-bottomed flask equipped with a magnetic stir bar and reflux condenser, carefully add the ethyl acetoacetate to the phenylhydrazine. The initial condensation is often exothermic.[14]

-

Heating: Heat the mixture in an oil bath set to 135–145 °C for approximately 60 minutes. The mixture will become a thick syrup.[14]

-

Isolation: Remove the flask from the heat and allow it to cool slightly. While still hot, pour the syrup into a beaker and place it in an ice-water bath to cool completely.[14]

-

Precipitation: Add approximately 2-3 mL of diethyl ether to the cooled syrup. Vigorously stir the mixture with a glass rod to break up the syrup and induce the precipitation of a crude solid product.[14]

-

Purification (Recrystallization):

-

Collect the crude solid by vacuum filtration.

-

Dissolve the crude product in a minimal amount of hot ethanol.

-

Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize the formation of crystals.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and allow them to air dry.

-

Visualized Workflows

To further clarify the experimental and troubleshooting processes, the following diagrams illustrate the general workflow and a decision-making tree for addressing low yields.

Caption: A typical experimental workflow for the Knorr pyrazole synthesis.

Caption: A decision tree for troubleshooting low yields in the Knorr synthesis.

References

- J&K Scientific LLC. (2025). Knorr Pyrazole Synthesis.

- Slideshare. (n.d.). Knorr Pyrazole Synthesis (M. Pharm) | PPTX.

- Name-Reaction.com. (n.d.). Knorr pyrazole synthesis.

- The Royal Society of Chemistry. (2017). Knorr Pyrazole Synthesis of Edaravone.

- Chem Help Asap. (n.d.). Knorr Pyrazole Synthesis.

- Benchchem. (2025). A Technical Guide to the Knorr Pyrazole Synthesis of 1883.

-

Brik, A., et al. (2018). Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. PMC. [Link]

- Benchchem. (n.d.). A Head-to-Head Comparison of Pyrazole Synthesis Routes for the Modern Researcher.

- ResearchG

- Knorr Pyrazole Synthesis. (n.d.). Knorr Pyrazole Synthesis.

- Benchchem. (2025).

- University of Rochester Chemistry Department. (n.d.). Troubleshooting: How to Improve Yield.

- Benchchem. (2025). troubleshooting poor yield in pyrazolo[3,4-b]pyridine synthesis.

-

YouTube. (2021, December 16). Knorr pyrazole synthesis from a ketoester - laboratory experiment. [Link]

- Wikipedia. (n.d.). Knorr pyrrole synthesis.

- ResearchGate. (n.d.). (PDF) Knorr Pyrazole Synthesis of Edaravone.

-

Hilaris Publisher. (2015, September 18). A Concise Review on the Synthesis of Pyrazole Heterocycles. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. hilarispublisher.com [hilarispublisher.com]

- 3. Knorr Pyrazole Synthesis (M. Pharm) | PPTX [slideshare.net]

- 4. Knorr Pyrazole Synthesis (Chapter 32) - Name Reactions in Organic Synthesis [cambridge.org]

- 5. chemhelpasap.com [chemhelpasap.com]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. jk-sci.com [jk-sci.com]

- 9. name-reaction.com [name-reaction.com]

- 10. Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Troubleshooting [chem.rochester.edu]

- 13. rsc.org [rsc.org]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. m.youtube.com [m.youtube.com]

Technical Support Center: Forced Degradation Studies of 4-(3-amino-1H-pyrazol-1-yl)-N,N-dimethylbutanamide

Welcome to the technical support center for forced degradation studies of 4-(3-amino-1H-pyrazol-1-yl)-N,N-dimethylbutanamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of establishing the intrinsic stability of this molecule. Here, we address common challenges and provide in-depth, scientifically grounded solutions in a question-and-answer format. Our goal is to empower you with the expertise to design robust studies, interpret results accurately, and ensure regulatory compliance.

Forced degradation studies are a critical component of the drug development process, mandated by regulatory bodies like the International Council for Harmonisation (ICH).[1][2][3] These studies involve subjecting the drug substance to stress conditions more severe than accelerated stability testing to identify potential degradation products and understand degradation pathways.[1][4][5] This information is vital for developing and validating stability-indicating analytical methods, which are crucial for ensuring the safety, efficacy, and quality of the final drug product.[1][6][7][8]

Frequently Asked Questions (FAQs)

Q1: What are the primary objectives of conducting forced degradation studies on 4-(3-amino-1H-pyrazol-1-yl)-N,N-dimethylbutanamide?

The primary objectives are to:

-

Identify likely degradation products: Stress testing helps to generate a comprehensive profile of potential impurities that could arise during storage and handling.[1][2]

-

Elucidate degradation pathways: Understanding how the molecule breaks down under different stress conditions provides insight into its chemical vulnerabilities.[1][4][9]

-

Develop and validate a stability-indicating method (SIM): The generated degradants are used to challenge the analytical method (typically HPLC) to ensure it can separate the active pharmaceutical ingredient (API) from all potential impurities and degradation products.[1][7][10][11][12] A validated SIM is a regulatory requirement.[7][13]

-

Inform formulation and packaging development: Knowledge of the molecule's sensitivity to factors like pH, light, and oxidation guides the selection of appropriate excipients and packaging to enhance stability.[1][9][14]

Q2: What are the key structural features of 4-(3-amino-1H-pyrazol-1-yl)-N,N-dimethylbutanamide that I should consider when designing my forced degradation studies?

This molecule possesses several functional groups that are susceptible to degradation:

-

3-Amino-1H-pyrazole ring: The amino group makes the pyrazole ring electron-rich and susceptible to oxidation .[15] The pyrazole ring itself can also undergo oxidative cleavage. Additionally, aminopyrazoles can participate in oxidative N-N coupling reactions.[16][17][18]

-

N,N-dimethylbutanamide side chain: The amide bond is prone to hydrolysis under both acidic and basic conditions.

-

Tertiary amine: The N,N-dimethylamino group can be susceptible to oxidation .

A thorough understanding of these functional groups is crucial for selecting appropriate stress conditions and anticipating potential degradation products.

Troubleshooting Guide

Issue 1: I'm not seeing any degradation under my initial stress conditions. What should I do?

This is a common issue, particularly if the molecule is relatively stable. Here's a systematic approach to troubleshoot:

-

Increase the severity of the stress conditions:

-

Hydrolysis: If you started with 0.1 M HCl or NaOH at room temperature, consider increasing the acid/base concentration (up to 1 M) or the temperature (e.g., 50-70°C).[1]

-

Oxidation: If 3% hydrogen peroxide (H₂O₂) at room temperature is ineffective, you can try a higher concentration (up to 30%) or add a metal catalyst like FeCl₃.

-

Thermal: Increase the temperature in 10°C increments above your initial condition.[13]

-

Photostability: Ensure you are exposing the sample to the ICH-recommended light exposure of 1.2 million lux hours and 200 watt hours/square meter.[19]

-

-

Extend the duration of the study: If no degradation is observed after a short period, extend the exposure time. However, studies should ideally not exceed 7 days.[1]

-

Consider co-solvents: If your compound has poor solubility in the aqueous stress media, this can limit the extent of degradation. Using a co-solvent like methanol or acetonitrile can improve solubility and facilitate the degradation process.[1]

Goal: The target degradation level is typically between 5-20%.[13][20][21][22] Over-stressing can lead to the formation of secondary degradants that may not be relevant to real-time stability.[23]

Issue 2: My chromatogram shows significant peak tailing for the parent compound and/or degradation products. How can I resolve this?

Peak tailing is a frequent problem when analyzing polar, basic compounds like 4-(3-amino-1H-pyrazol-1-yl)-N,N-dimethylbutanamide.[24][25] It can lead to poor resolution and inaccurate quantification.[26]

Primary Cause: Secondary interactions between the basic amine functionalities of your analyte and acidic residual silanol groups on the surface of the silica-based HPLC column.[24][25][26]

Solutions:

-

Lower the mobile phase pH: Operating at a low pH (e.g., 2.5-3.5) using an acidic modifier like formic acid or phosphoric acid will protonate the silanol groups, minimizing their interaction with the protonated basic analyte.[24][25]

-

Use a high-purity, end-capped column: Modern, high-purity silica columns have a lower concentration of residual silanols. End-capping further deactivates these sites.[24]

-

Add a competing base: A small amount of a competing base, like triethylamine (TEA), can be added to the mobile phase to preferentially interact with the active silanol sites.

-

Check for column void or frit blockage: If all peaks are tailing, it could indicate a physical problem with the column.[24][26] Try reversing and flushing the column (if the manufacturer's instructions permit) or replacing it.[24]

Experimental Protocols & Data Presentation

Recommended Stress Conditions

The following table summarizes the recommended starting conditions for the forced degradation of 4-(3-amino-1H-pyrazol-1-yl)-N,N-dimethylbutanamide. Remember to include a control sample (API in the same solvent system without the stressor) for each condition.[23]

| Stress Condition | Reagents and Parameters | Potential Degradation Pathway |

| Acid Hydrolysis | 0.1 M - 1 M HCl, heat at 60°C if necessary. | Hydrolysis of the amide bond. |

| Base Hydrolysis | 0.1 M - 1 M NaOH, heat at 60°C if necessary. | Hydrolysis of the amide bond. |

| Oxidation | 3% - 30% H₂O₂ at room temperature. | Oxidation of the amino group on the pyrazole ring and the tertiary amine. |

| Thermal (Dry Heat) | Expose solid drug substance to 70°C. | General decomposition. |

| Photostability | Expose solid or solution to 1.2 million lux hours (visible) and 200 watt hours/m² (UV). | Photolytic degradation. |

Step-by-Step Protocol: Acid Hydrolysis

-

Prepare a 1 mg/mL solution of 4-(3-amino-1H-pyrazol-1-yl)-N,N-dimethylbutanamide in a suitable solvent (e.g., a mixture of water and acetonitrile).

-

Add an equal volume of 0.1 M HCl.

-

Store the solution at 60°C.

-

At designated time points (e.g., 2, 4, 8, 24 hours), withdraw an aliquot of the sample.

-

Neutralize the sample with an equivalent amount of 0.1 M NaOH.[23]

-

Dilute the neutralized sample to a suitable concentration with the mobile phase and analyze by HPLC.[23]

-

Prepare and analyze a control sample (drug substance in the solvent without acid) in parallel.[23]

Analytical Method: Stability-Indicating HPLC-UV/MS

A stability-indicating method is crucial for separating the API from its degradation products.[1][7][10]

-

Column: A C18 reversed-phase column with high-purity silica and end-capping is a good starting point.

-

Mobile Phase: A gradient elution is often necessary to separate compounds with a range of polarities.[10]

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

-

Detection:

-

UV/PDA: A photodiode array detector allows for the monitoring of multiple wavelengths and peak purity analysis.

-

Mass Spectrometry (MS): Coupling the HPLC to a mass spectrometer is highly recommended for identifying the mass-to-charge ratio of the degradation products, which is invaluable for structure elucidation.[27][28][29]

-

Visualization of Workflows

Forced Degradation Study Workflow

Caption: A logical approach to troubleshooting peak tailing.

References

-

Alsante, K. M., et al. (2011). Forced Degradation: A Practical Guide to Experimental Design. Pharmaceutical Technology, 35(6). Available at: [Link]

-

ICH, Q1A(R2) Stability Testing of New Drug Substances and Products (2003). Available at: [Link]

-

Bakshi, M., & Singh, S. (2002). Development of stability-indicating methods—a review. Journal of Pharmaceutical and Biomedical Analysis, 28(6), 1011-1040. Available at: [Link]

-

ICH, Q1B Photostability Testing of New Drug Substances and Products (1996). Available at: [Link]

-

Klick, S., et al. (2005). Toward a general strategy for degradation pathway elucidation. Journal of Pharmaceutical and Biomedical Analysis, 39(5), 850-869. Available at: [Link]

-

Dolan, J. W. (2005). Peak Tailing, Part I: The Causes. LCGC North America, 23(1), 38-42. Available at: [Link]

- Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010).

-

ICH, Q2(R1) Validation of Analytical Procedures: Text and Methodology (2005). Available at: [Link]

-

Maheswaran, R. (2012). FDA perspectives: Scientific considerations of forced degradation studies in ANDA submissions. Pharmaceutical Technology, 36(5), 60-64. Available at: [Link]

-

Waterman, K. C., & Adami, R. C. (2005). Accelerated aging: Prediction of chemical stability of pharmaceuticals. International Journal of Pharmaceutics, 293(1-2), 101-125. Available at: [Link]

Sources

- 1. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. database.ich.org [database.ich.org]

- 3. biomedres.us [biomedres.us]

- 4. Troubleshooting & Pitfalls – Pharma Stability [pharmastability.com]

- 5. pharmainfo.in [pharmainfo.in]

- 6. ijarsct.co.in [ijarsct.co.in]

- 7. Method Development & Validation (Stability-Indicating) – Pharma Stability [pharmastability.com]

- 8. m.youtube.com [m.youtube.com]

- 9. How To Overcome The Critical Challenges Faced In Forced Degradation Studies | Lhasa Limited [lhasalimited.org]

- 10. chromatographyonline.com [chromatographyonline.com]

- 11. biotech-spain.com [biotech-spain.com]

- 12. The Use Of Forced Degradation In Analytical Method Development - Dow Development Labs [dowdevelopmentlabs.com]

- 13. resolvemass.ca [resolvemass.ca]

- 14. How Excipients Impact Drug Absorption, Stability, and Shelf Life - Novo Excipients [novoexcipients.com]

- 15. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]

- 16. mdpi.com [mdpi.com]

- 17. Oxidative Dehydrogenative Couplings of Pyrazol-5-amines Selectively Forming Azopyrroles - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. veeprho.com [veeprho.com]

- 20. onyxipca.com [onyxipca.com]

- 21. m.youtube.com [m.youtube.com]

- 22. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]

- 23. pdf.benchchem.com [pdf.benchchem.com]

- 24. elementlabsolutions.com [elementlabsolutions.com]

- 25. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]

- 26. benchchem.com [benchchem.com]

- 27. pharmafocusamerica.com [pharmafocusamerica.com]

- 28. ms-nmr.alfa-chemistry.com [ms-nmr.alfa-chemistry.com]

- 29. Growing Importance of Mass Spectrometry from Drug Discovery through Commercialization and Life Cycle Management | Coriolis Pharma [coriolis-pharma.com]

Validation & Comparative

A Senior Application Scientist's Guide to Validating Screening Hits: A Comparative Analysis Featuring 4-(3-amino-1H-pyrazol-1-yl)-N,N-dimethylbutanamide

In the landscape of modern drug discovery, the journey from a high-throughput screen (HTS) to a viable lead compound is fraught with challenges. The initial "hits" from these screens are merely the starting pistol for a rigorous process of validation, a critical phase where the majority of initial findings are separated from the true gems. This guide provides an in-depth, experience-driven framework for validating screening hits, using the hypothetical novel compound, 4-(3-amino-1H-pyrazol-1-yl)-N,N-dimethylbutanamide, as a case study. We will navigate the essential experimental cascades, compare alternative validation methodologies, and provide the technical details necessary for robust and reproducible results.

The pyrazole scaffold is a well-established "privileged structure" in medicinal chemistry, frequently appearing in kinase inhibitors.[1][2][3][4] Molecules incorporating the 3-aminopyrazole moiety, for instance, have been developed as potent inhibitors of various kinases, including Cyclin-Dependent Kinases (CDKs), Discoidin Domain Receptor 1 (DDR1), and Fms-like Tyrosine Kinase 3 (FLT3).[5][6][7][8] Therefore, for the purpose of this guide, we will hypothesize that our screening hit, 4-(3-amino-1H-pyrazol-1-yl)-N,N-dimethylbutanamide, emerged from a screen targeting a protein kinase.

The Imperative of Hit Validation: Beyond the Primary Screen

A "hit" is a compound that demonstrates reproducible activity in a primary screen and possesses a chemical structure that is amenable to medicinal chemistry optimization.[9] The primary goal of hit validation is to confirm that the observed activity is real, specific to the target of interest, and not an artifact of the screening assay. This process is crucial for conserving resources by eliminating false positives early and building confidence in the progression of a compound to the more resource-intensive lead optimization phase.[10]

The validation process can be visualized as a multi-step workflow, designed to systematically build a body of evidence supporting the compound's mechanism of action.

Figure 1: A generalized workflow for hit validation, from initial triage to the lead optimization decision.

PART 1: Initial Confirmation and Triage of 4-(3-amino-1H-pyrazol-1-yl)-N,N-dimethylbutanamide

The first step upon identifying a hit is to treat it with healthy skepticism. Many initial hits are artifacts arising from assay interference, compound aggregation, or impurities.[11]

Compound Identity and Purity Confirmation

Before any further biological testing, it is imperative to confirm the identity and purity of the hit compound. This involves:

-

Resynthesis: The original screening sample may have degraded or may contain reactive impurities. A fresh batch of 4-(3-amino-1H-pyrazol-1-yl)-N,N-dimethylbutanamide must be synthesized.

-

Quality Control (QC): The newly synthesized compound must be rigorously characterized by:

-

Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the molecular weight and assess purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure.

-

Primary Assay Confirmation

With the resynthesized and validated compound in hand, the next step is to confirm its activity in the primary screening assay. This is not just a simple re-test but an opportunity to generate a full dose-response curve, from which the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50) can be determined. This provides a quantitative measure of the compound's potency.

| Parameter | Description | Typical Value for a "Hit" |

| IC50/EC50 | The concentration of an inhibitor where the response (or binding) is reduced by half. | < 10 µM |

| Hill Slope | The steepness of the dose-response curve. | ~1.0 |

| Maximal Inhibition | The maximum percentage of inhibition achieved. | > 80% |

Table 1: Key parameters from a dose-response curve for initial hit confirmation.

PART 2: Biophysical and Biochemical Validation: Confirming Target Engagement

Once the activity of the hit is confirmed, the next crucial question is: does the compound directly bind to the intended target? A variety of biophysical techniques can answer this question, each with its own strengths and weaknesses.[11]

Figure 2: An overview of biophysical techniques to confirm direct target engagement.

Comparative Analysis of Target Engagement Assays

| Assay | Principle | Throughput | Information Gained | Key Considerations |

| Differential Scanning Fluorimetry (DSF) | Ligand binding stabilizes the protein, increasing its melting temperature (Tm). | High | Binding (ΔTm) | Requires a fluorescent dye; may not work for all proteins. |

| Isothermal Titration Calorimetry (ITC) | Measures the heat released or absorbed during binding. | Low | Affinity (Kd), stoichiometry (n), thermodynamics (ΔH, ΔS) | Gold standard for affinity; requires large amounts of pure protein.[11] |

| Surface Plasmon Resonance (SPR) | Measures changes in refractive index upon ligand binding to an immobilized protein. | Medium | Affinity (Kd), kinetics (kon, koff) | Requires protein immobilization; mass transport can be a limiting factor. |

| X-ray Crystallography | Provides a high-resolution 3D structure of the protein-ligand complex. | Low | Atomic-level binding mode | "Gold standard" for binding mode; protein crystallization can be a bottleneck.[11] |

Table 2: Comparison of common biophysical assays for target engagement.

Experimental Protocol: Differential Scanning Fluorimetry (DSF)

DSF is an excellent first-line biophysical assay due to its high throughput and low protein consumption.

Objective: To determine if 4-(3-amino-1H-pyrazol-1-yl)-N,N-dimethylbutanamide directly binds to and stabilizes our target kinase.

Materials:

-

Purified target kinase

-

DSF buffer (e.g., 10 mM HEPES pH 7.5, 150 mM NaCl)

-

SYPRO Orange dye (5000x stock in DMSO)

-

4-(3-amino-1H-pyrazol-1-yl)-N,N-dimethylbutanamide (10 mM stock in DMSO)

-

Real-time PCR instrument

Procedure:

-

Prepare a master mix containing the target kinase (final concentration 2 µM) and SYPRO Orange dye (final concentration 5x) in DSF buffer.

-

Dispense 19 µL of the master mix into each well of a 96-well PCR plate.

-

Add 1 µL of the compound at various concentrations (e.g., from 100 µM to 1 nM final concentration) to the wells. Include a DMSO control.

-

Seal the plate and centrifuge briefly.

-

Run the thermal melt experiment on a real-time PCR instrument, increasing the temperature from 25°C to 95°C with a ramp rate of 0.5°C/min.

-

Analyze the data to determine the melting temperature (Tm) for each condition. A significant positive shift in Tm (ΔTm) in the presence of the compound indicates binding and stabilization.

PART 3: Cellular and Functional Validation: Probing the Mechanism of Action

Confirming that a compound binds to a purified protein is a significant step, but it is crucial to demonstrate that it engages the target within the complex environment of a living cell and elicits the desired functional response.

Cellular Target Engagement: The Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful extension of DSF that measures target engagement in intact cells or cell lysates.[11][12]

Objective: To confirm that 4-(3-amino-1H-pyrazol-1-yl)-N,N-dimethylbutanamide enters the cell and binds to the target kinase.

Procedure:

-

Treat cultured cells with the compound or a vehicle control for a specified time.

-

Harvest the cells and lyse them.

-

Divide the lysate into several aliquots and heat each to a different temperature (e.g., from 40°C to 70°C).

-

Centrifuge the samples to pellet the aggregated, denatured proteins.

-

Analyze the supernatant (containing the soluble, non-denatured protein) by Western blot, probing for the target kinase.

-

The presence of more soluble target protein at higher temperatures in the compound-treated samples indicates stabilization and thus, target engagement.

Downstream Pathway Analysis

For a kinase inhibitor, the ultimate proof of its mechanism of action is the modulation of downstream signaling events.

Objective: To demonstrate that 4-(3-amino-1H-pyrazol-1-yl)-N,N-dimethylbutanamide inhibits the catalytic activity of the target kinase in cells.

Procedure (Western Blot):

-

Treat cells with increasing concentrations of the compound.

-

Lyse the cells and quantify the total protein concentration.

-

Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Probe the membrane with antibodies specific for the phosphorylated form of a known downstream substrate of the target kinase.

-

Re-probe the membrane with an antibody for the total amount of the substrate protein as a loading control.

-

A dose-dependent decrease in the phosphorylation of the substrate confirms functional inhibition of the kinase.

For instance, if the target were a CDK, one would expect to see a decrease in the phosphorylation of the Retinoblastoma protein (Rb).[1][8]

PART 4: Selectivity and Structure-Activity Relationship (SAR)

A good drug candidate is not only potent but also selective. Off-target effects are a major cause of toxicity and drug failure.

Selectivity Profiling

It is essential to profile 4-(3-amino-1H-pyrazol-1-yl)-N,N-dimethylbutanamide against a panel of other kinases, especially those that are structurally related to the primary target. This is typically done through commercially available kinase panel screening services. The results will reveal the selectivity profile of the compound and highlight potential liabilities.

Initial Structure-Activity Relationship (SAR)

To understand which parts of the molecule are essential for its activity, it is helpful to test a small number of closely related analogs. For our hypothetical hit, one could explore modifications to the dimethylbutanamide side chain or substitutions on the pyrazole ring. This initial SAR provides valuable information for the medicinal chemistry team as they begin the process of lead optimization.

PART 5: Comparison with Alternative Validation Strategies

The hit validation workflow described above is typical for target-based screening. However, other screening paradigms require different validation approaches.

| Screening Method | Validation Focus | Key Challenge |

| Target-Based Screening | Confirming on-target activity and mechanism of action. | Ruling out assay artifacts and non-specific binding. |

| Fragment-Based Drug Discovery (FBDD) | Validating very weak binding and structurally enabling hit-to-lead progression. | Requires highly sensitive biophysical methods (e.g., NMR, X-ray crystallography).[10] |

| Phenotypic Screening | Identifying the molecular target of the hit compound (target deconvolution). | A complex and resource-intensive process often involving proteomics, genomics, and chemical biology approaches.[12] |

Table 3: Comparison of validation strategies for different screening methodologies.

Conclusion

The validation of a screening hit is a systematic and evidence-based process that is fundamental to the success of any drug discovery program. For our hypothetical hit, 4-(3-amino-1H-pyrazol-1-yl)-N,N-dimethylbutanamide, the journey from a primary screen to a validated hit would involve confirming its structure and purity, quantifying its potency, demonstrating direct target engagement through biophysical methods like DSF, and confirming its mechanism of action in a cellular context via CETSA and downstream pathway analysis. By comparing these results with data from selectivity profiling and initial SAR studies, researchers can make an informed decision about whether to advance this compound into the costly but rewarding phase of lead optimization. This rigorous, multi-faceted approach ensures that only the most promising compounds proceed, maximizing the chances of developing a safe and effective new medicine.

References

- Infinix Bio. (2026, February 15). Target Validation Techniques: Unlocking the Future of Drug Development.

- Vipergen. (n.d.). Hit Identification - Revolutionizing Drug Discovery | Explore Now.

- Mountpleasure, J. (2017, December 12). A pragmatic approach to hit validation following biochemical high-throughput screening. Drug Discovery World.

- Danaher Life Sciences. (n.d.).

- Domainex. (n.d.).

-

Sözer, Ö., et al. (2022). Discovery of 3-Amino-1 H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. International Journal of Molecular Sciences, 23(23), 14834. [Link]

- Sözer, Ö., et al. (2022). Discovery of 3-Amino-1 H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. PubMed.

- Li, Y., et al. (2021). Discovery of 4-amino-1H-pyrazolo[3,4-d]pyrimidin derivatives as novel discoidin domain receptor 1 (DDR1) inhibitors. Bioorganic & Medicinal Chemistry, 30, 115876.

- Wang, Y., et al. (2019). Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). Molecules, 24(22), 4153.

- Sözer, Ö., et al. (2022). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. MDPI.

- Wang, X., et al. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. RSC Medicinal Chemistry, 13(6), 725-738.

- El-Sayed, N. N. E., et al. (2021). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules, 26(16), 5003.

- Chinnakadoori, S. R., et al. (2025). Biological Exploration of ((Substituted-Phenyl-1H-Pyrazol-4-yl) Methylene)

- Al-Ostoot, F. H., et al. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Pharmaceuticals, 15(12), 1478.

- BindingDB. (n.d.). PrimarySearch_ki.

- PubChem. (n.d.). 4-Amino-1-(3-bromophenyl)-1H-pyrazole-3-carboxamide.

-

Bou-Salah, B., et al. (2020). New Synthesized Derivatives from N-Substituted-4-Oxo-[13] Benzopyrano [4,3-c] Pyrazole Influenced Proliferation, Viability, Spreading and Invasion of Human Liver Tumor Cells. ResearchGate.

- Wang, L., et al. (2019). Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. Molecules, 24(2), 282.

- Cannaert, A., et al. (2025, August 6). The synthesis and characterization of the 'research chemical' N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(cyclohexylmethyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxamide (3,5-AB-CHMFUPPYCA)

Sources

- 1. Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family | MDPI [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity [mdpi.com]

- 5. Discovery of 3-Amino-1 H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Discovery of 4-amino-1H-pyrazolo[3,4-d]pyrimidin derivatives as novel discoidin domain receptor 1 (DDR1) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Hit Identification - Revolutionizing Drug Discovery | Explore Now [vipergen.com]

- 10. Hit Identification and Validation Services | Oncodesign Services [oncodesign-services.com]

- 11. drugtargetreview.com [drugtargetreview.com]

- 12. lifesciences.danaher.com [lifesciences.danaher.com]

- 13. infinixbio.com [infinixbio.com]

orthogonal assays to confirm the biological activity of 4-(3-amino-1H-pyrazol-1-yl)-N,N-dimethylbutanamide

A Guide to Orthogonal Assays for Validating Kinase Inhibitor Activity

Focus: Confirming the Biological Activity of 4-(3-amino-1H-pyrazol-1-yl)-N,N-dimethylbutanamide, a Putative Aurora Kinase A Inhibitor